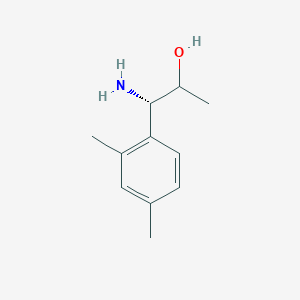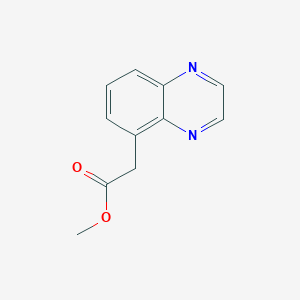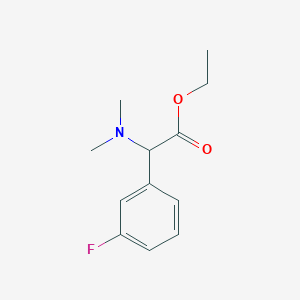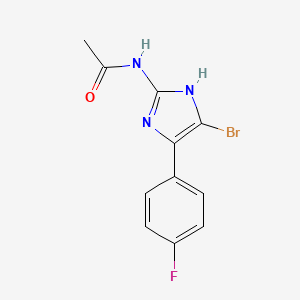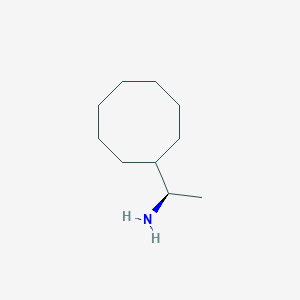
(R)-1-Cyclooctylethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-Cyclooctylethan-1-amine is an organic compound characterized by a cyclooctyl group attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclooctylethan-1-amine typically involves the following steps:
Cyclooctylation: The initial step involves the formation of a cyclooctyl group through a cyclization reaction.
Amination: The cyclooctyl group is then subjected to amination, where an amine group is introduced.
Common reagents used in these reactions include cyclooctene, ammonia, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of ®-1-Cyclooctylethan-1-amine may involve large-scale cyclization and amination processes, utilizing advanced catalytic systems to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-1-Cyclooctylethan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenating agents and other electrophiles are employed in substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
®-1-Cyclooctylethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-1-Cyclooctylethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclooctylamine: Similar in structure but lacks the ethanamine moiety.
1-Cyclooctylethanol: Contains a hydroxyl group instead of an amine group.
Cyclooctanone: Features a ketone group in place of the amine.
Uniqueness
®-1-Cyclooctylethan-1-amine is unique due to its specific combination of a cyclooctyl group and an ethanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research.
Propiedades
Fórmula molecular |
C10H21N |
|---|---|
Peso molecular |
155.28 g/mol |
Nombre IUPAC |
(1R)-1-cyclooctylethanamine |
InChI |
InChI=1S/C10H21N/c1-9(11)10-7-5-3-2-4-6-8-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
Clave InChI |
HTOLFJDWLXYKSF-SECBINFHSA-N |
SMILES isomérico |
C[C@H](C1CCCCCCC1)N |
SMILES canónico |
CC(C1CCCCCCC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B13031521.png)


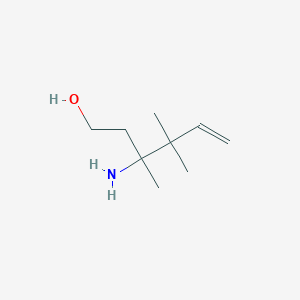

![2-Chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031551.png)

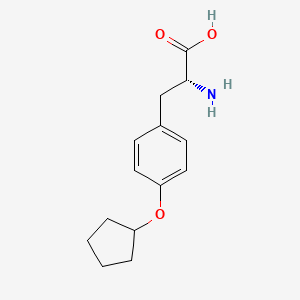
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B13031561.png)
